molecular formula C23H27F3N2OS B598790 Dihydro Flupentixol CAS No. 14141-25-4

Dihydro Flupentixol

Katalognummer: B598790
CAS-Nummer: 14141-25-4
Molekulargewicht: 436.537
InChI-Schlüssel: KQKMVCKAKBHVAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro Flupentixol is a derivative of Flupentixol, a thioxanthene neuroleptic used primarily in the treatment of schizophrenia and depression. It is known for its antipsychotic properties and is used in various formulations, including oral tablets and long-acting intramuscular injections .

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Flupentixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro Flupentixol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dihydro flupentixol functions as a D1/D2-like receptor antagonist, influencing dopaminergic pathways that are crucial in regulating mood, cognition, and behavior. The compound's efficacy in modulating neurotransmitter systems makes it a subject of interest in various research contexts.

Scientific Research Applications

  • Behavioral Studies :
    • Nicotine and Food Intake : Recent studies have demonstrated that this compound significantly decreases nicotine self-administration and food intake in animal models. For instance, in experimental setups involving rats, administration of this compound resulted in reduced operant responding for both nicotine and food, indicating its potential role in addiction treatment and appetite regulation .
    • Locomotor Activity : The compound has also been shown to decrease locomotor activity in rats, suggesting its sedative properties. This effect was observed 30 minutes post-treatment and was consistent over 24 hours, with implications for understanding its impact on motor functions and behavioral inhibition .
  • Addiction Research :
    • Heroin Reinforcement : Chronic treatment with this compound has been linked to potentiating the reinforcing properties of heroin in laboratory animals. This highlights its potential utility in understanding the neurobiological mechanisms underlying substance abuse disorders .
  • Neuropharmacology :
    • Dopaminergic Modulation : this compound's antagonistic effects on dopamine receptors make it a valuable tool for studying dopaminergic dysregulation in various psychiatric conditions. Its application in preclinical models aids in elucidating the role of dopamine in mood disorders and psychosis .

Case Studies

Several case studies have documented the effects of this compound across different research settings:

  • Case Study on Behavioral Effects : A detailed observational study examined the effects of this compound on behavioral responses to stressors in controlled environments. The findings indicated significant alterations in behavior patterns among subjects treated with the compound compared to control groups, providing insights into its anxiolytic potential .
  • Clinical Observations : Clinical reports have noted improvements in patients with chronic schizophrenia when treated with this compound, particularly those exhibiting negative symptoms rather than agitation or hyperactivity. This underscores its therapeutic relevance in managing specific manifestations of schizophrenia .

Data Table

The following table summarizes key findings from various studies concerning the effects of this compound:

Study FocusEffect ObservedModel UsedReference
Nicotine Self-AdministrationDecreased intakeRats
Food IntakeReduced operant respondingRats
Locomotor ActivityDecreased distance traveledRats
Heroin ReinforcementPotentiated reinforcing propertiesRats
Schizophrenia TreatmentImproved negative symptomsClinical cases

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dihydro Flupentixol is unique in its balanced antagonism of both D1 and D2 receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia. Its long-acting formulations also provide an advantage in terms of patient compliance .

Biologische Aktivität

Dihydro Flupentixol is a thioxanthene derivative primarily used in the treatment of psychiatric disorders, particularly schizophrenia and depression. This compound exhibits significant biological activity through its interaction with various neurotransmitter systems, primarily targeting dopamine and serotonin receptors. This article delves into its mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Target Receptors
this compound acts as an antagonist at dopamine D1 and D2 receptors, as well as 5-HT2A serotonin receptors. This antagonistic action is crucial for its therapeutic effects in managing psychotic symptoms and mood disorders.

Biochemical Pathways
By blocking these receptors, this compound influences several biochemical pathways related to mood regulation and reward systems. The inhibition of dopamine transmission can lead to reduced symptoms associated with schizophrenia and depression, such as hallucinations and mood instability.

Pharmacokinetics

Absorption and Bioavailability
The oral bioavailability of this compound ranges from 40% to 55%, indicating moderate absorption characteristics. Its pharmacokinetic profile includes essential parameters such as distribution, metabolism, and excretion (ADME). The compound is metabolized in the liver, which can affect its overall efficacy depending on individual metabolic rates.

Half-Life
The half-life of this compound varies but generally supports once or twice daily dosing regimens in clinical settings.

Case Study: Extrapontine Myelinolysis

A notable case involved a 46-year-old woman treated with this compound combined with melitracen for depression. After six months of treatment, she developed hyponatremia (low sodium levels), leading to extrapontine myelinolysis (EPM) characterized by dysphagia (difficulty swallowing). The patient's symptoms improved significantly after discontinuing the medication and switching to promethazine, highlighting the potential adverse effects associated with prolonged use of this compound .

Inhibition of PI3K Pathway

Recent studies have identified that this compound may also inhibit the PI3K/AKT signaling pathway, which is implicated in cancer cell proliferation. In vitro experiments demonstrated that this compound exhibited cytotoxic effects in lung cancer cell lines by inducing apoptosis through the downregulation of AKT phosphorylation and Bcl-2 expression. This finding suggests that beyond its psychiatric applications, this compound may have potential as an anti-cancer agent .

Comparative Biological Activity

Activity This compound Flupentixol
Dopamine Receptor Antagonism StrongStrong
Serotonin Receptor Antagonism ModerateModerate
PI3K Inhibition YesYes
Cytotoxicity in Cancer Cells ModerateStrong

Eigenschaften

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMVCKAKBHVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747657
Record name 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14141-25-4
Record name 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.